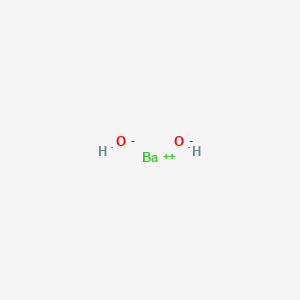

Barium hydroxide

Beschreibung

This compound is a hydroxide of barium. It is used in analytical chemistry for the titration of weak acids, as well as in organic chemistry as a strong base in the hydrolyzation and preparation of other compounds. Barium is a metallic alkaline earth metal with the symbol Ba, and atomic number 56. It never occurs in nature in its pure form due to its reactivity with air, but combines with other chemicals such as sulfur or carbon and oxygen to form barium compounds that may be found as minerals. (L214, 408, L206)

Eigenschaften

Key on ui mechanism of action |

After ingestion, barium hydroxide reacts with the HCl in the stomach to form water and the very soluble barium chloride; therefore the toxic effects of ingested barium hydroxide may be considered to be similar to those observed with barium chloride. Due to the neutralizing effect of the HCl in the stomach, no significant effects are expected from the alkalinity of Ba(OH)2. |

|---|---|

Molekularformel |

Ba(OH)2 BaH2O2 |

Molekulargewicht |

171.34 g/mol |

IUPAC-Name |

barium(2+);dihydroxide |

InChI |

InChI=1S/Ba.2H2O/h;2*1H2/q+2;;/p-2 |

InChI-Schlüssel |

RQPZNWPYLFFXCP-UHFFFAOYSA-L |

Kanonische SMILES |

[OH-].[OH-].[Ba+2] |

Color/Form |

White powder |

Dichte |

4.495 Heat of fusion: 265 kJ/kg; heat-storage density: 657 MJ/cu m /Barium hydroxide octahydrate/ |

melting_point |

408 °C |

Physikalische Beschreibung |

Dry Powder; Water or Solvent Wet Solid White solid; [HSDB] Fine white crystals; Soluble in water; [MSDSonline] |

Löslichkeit |

4.91 g/100 g water at 25 °C Insoluble in acetone Water solubility in wt %: 1.65%, 0 °C; 3.74%, 20 °C; 7.60%, 40 °C; 17.32%, 60 °C; 50.35%, 80 °C |

Dampfdruck |

Vapor pressure: 0.48 kPa at 17.6 °C; 1.32 kPa at 32.1 °C; 2.36 kPa at 40.7 °C; 5.08 kPa at 50.7 °C; 8.01 kPa at 57.8 °C; 12.56 kPa at 64.8 °C /Barium hydroxide, octahydrate/ 0 mm Hg |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physical Properties of Barium Hydroxide Octahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O). The information is compiled from various scientific sources and is intended to be a valuable resource for laboratory and development work. Quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key physical property determinations.

Core Physical and Chemical Properties

Barium hydroxide octahydrate is a white crystalline solid that is the most common form of this compound.[1] It is a strong base and is freely soluble in water and methanol.[1]

| Property | Value |

| Chemical Formula | Ba(OH)₂·8H₂O |

| Molar Mass | 315.46 g/mol [2][3] |

| Appearance | White to colorless, transparent or translucent powder or crystals.[1][4][5] |

| Odor | Odorless[6][7][8] |

| Density | 2.18 g/cm³ at 16 °C[2] |

| Melting Point | 78 °C (172 °F; 351 K)[2][6][9] |

| Boiling Point | Decomposes before boiling. The anhydrous form boils at 780 °C.[2][10] |

| Crystal Structure | Monoclinic[5][11] |

| Basicity (pKb) | -2.02 (for the first hydroxide ion)[1][3] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air.[10][12] |

| Air Sensitivity | Air-sensitive; reacts with atmospheric carbon dioxide to form insoluble barium carbonate.[7][13] |

Solubility Profile

This compound octahydrate is notably soluble in water, with its solubility increasing significantly with temperature. It is also soluble in methanol, slightly soluble in ethanol, and practically insoluble in acetone.[10][13]

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 0 | 1.67 |

| 10 | 2.48 |

| 20 | 3.89 |

| 30 | 5.59 |

| 40 | 8.22 |

| 50 | 13.1 |

| 60 | 20.9 |

| 80 | 101.4 |

Data sourced from Sciencemadness Wiki[14]

Thermal Properties

Upon heating, this compound octahydrate melts in its own water of crystallization at 78 °C.[6][9] Further heating leads to the loss of water molecules. It converts to the monohydrate upon heating in air, and at 100 °C in a vacuum, the monohydrate yields anhydrous this compound and water.[2] The anhydrous form decomposes to barium oxide at temperatures around 800 °C.[2][14]

| Property | Value |

| Melting Point | 78 °C[2][6][9] |

| Decomposition Temperature | Decomposes to BaO at approximately 800 °C (anhydrous form).[2][14] The octahydrate begins to lose water of crystallization above 78 °C.[6] |

| Standard Enthalpy of Formation | -944.7 kJ/mol (for the anhydrous form)[1] |

Experimental Protocols

The following sections detail the general experimental methodologies used to determine the key physical properties of this compound octahydrate.

Determination of Melting Point

The melting point of this compound octahydrate is typically determined using Differential Scanning Calorimetry (DSC) . This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound octahydrate (typically 1-10 mg) is placed into a sample pan (e.g., aluminum).

-

An empty, hermetically sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature. An endothermic peak is observed at the melting point, corresponding to the absorption of heat during the phase transition. The onset temperature of this peak is reported as the melting point.

References

- 1. Barium_hydroxide [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [commonorganicchemistry.com]

- 4. wjec.co.uk [wjec.co.uk]

- 5. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kremer-pigmente.com [kremer-pigmente.com]

- 7. mt.com [mt.com]

- 8. The crystal structure of this compound octahydrate Ba(OH)2 - 8H2O | Semantic Scholar [semanticscholar.org]

- 9. This compound | BaH2O2 | CID 6093286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. sites.allegheny.edu [sites.allegheny.edu]

- 14. Characterization of Inorganic Compounds | Chem Lab [chemlab.truman.edu]

Barium hydroxide monohydrate chemical formula and structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barium hydroxide (B78521) monohydrate, a significant chemical compound with diverse applications in research and industry. This document details its chemical formula, structure, properties, and key experimental protocols, presented in a format tailored for scientific and technical audiences.

Chemical Formula and Structure

Barium hydroxide monohydrate is an inorganic compound with the chemical formula Ba(OH)₂·H₂O .[1][2] It is one of the hydrated forms of this compound, with the monohydrate being the usual commercial form.[3]

The structure of this compound monohydrate is characterized by a layered arrangement.[3] The barium ions (Ba²⁺) are at the center of a square antiprismatic geometry. Each Ba²⁺ ion is coordinated with two water ligands and six hydroxide ligands. These hydroxide ligands act as bridges, with some being doubly and others triply bridging to adjacent Ba²⁺ centers, creating a polymeric structure.[3]

Physicochemical Properties

This compound monohydrate is a white, granular solid.[1][3] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 189.355[3][4] | g/mol |

| Density | 3.743 | g/cm³ |

| Melting Point | 300[3] | °C |

| Solubility in Water | 40 (at 20 °C) | g/L |

| Basicity (pKb) | 0.15 (first OH⁻), 0.64 (second OH⁻)[3][4] |

Experimental Protocols

This compound monohydrate is typically prepared by the dehydration of this compound octahydrate (Ba(OH)₂·8H₂O).

Methodology: Dehydration via Heating

-

This compound octahydrate crystals are heated in the air.[3]

-

The octahydrate form converts to the monohydrate upon heating.[3][5]

-

Further heating in a vacuum at 100 °C will yield barium oxide (BaO) and water.[3][5]

Methodology: Azeotropic Distillation

An alternative laboratory and industrial method involves the azeotropic distillation of the octahydrate.

-

Suspend this compound octahydrate crystals in an organic solvent that forms an azeotrope with water, such as benzene (B151609) or cyclohexane.[6]

-

Heat the mixture to reflux.

-

The water from the hydrate (B1144303) is removed as an azeotropic mixture with the solvent, which can be collected using a Dean-Stark apparatus or a similar water separator.[6]

-

Continue the process until the theoretical amount of water (7 moles per mole of octahydrate) has been removed.

-

The resulting white powder of this compound monohydrate is then filtered and dried.[6]

Caption: Preparation of this compound Monohydrate from its Octahydrate form.

This compound is a strong base, making it suitable for the titration of weak acids, particularly organic acids, in analytical chemistry.[3][7]

Methodology:

-

Prepare a standard solution of this compound. A key advantage of using a this compound solution is that any dissolved carbon dioxide will precipitate as insoluble barium carbonate, ensuring the solution remains carbonate-free.[3] This eliminates a common source of error in titrations with other strong bases like NaOH or KOH.

-

Add a suitable indicator, such as phenolphthalein (B1677637) or thymolphthalein, to the weak acid analyte solution.[3]

-

Titrate the weak acid with the standardized this compound solution until the endpoint is reached, indicated by a color change of the indicator.

-

The concentration of the weak acid can then be calculated based on the stoichiometry of the neutralization reaction.

Applications in Research and Drug Development

This compound monohydrate has several applications relevant to scientific research and industrial processes:

-

Precursor for other Barium Compounds: It serves as a starting material in the synthesis of other barium salts.[3]

-

Sulfate (B86663) Removal: Due to the extremely low solubility of barium sulfate (BaSO₄), this compound is used to remove sulfate ions from various products.[3]

-

Organic Synthesis: It is employed as a strong base in various organic reactions, including the hydrolysis of esters and nitriles, and in aldol (B89426) condensations.[3][7]

-

Industrial Applications: It is utilized as an additive in lubricants for internal combustion engines and as a stabilizer in plastics like PVC.[1][8][9]

Caption: Role of this compound Monohydrate in the Hydrolysis of Esters and Nitriles.

References

- 1. What is this compound Monohydrate (BHMH)? [sunecochemical.com]

- 2. This compound Monohydrate Formula [sunecochemical.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [commonorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. What is this compound Used For - Red Butterfly [redbutterflychem.com]

- 8. Application of this compound [toptionchem.com]

- 9. This compound Monohydrates Manufacturers & Suppliers in China [sunecochemical.com]

The Temperature-Dependent Solubility of Barium Hydroxide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of barium hydroxide (B78521) in water as a function of temperature. Barium hydroxide, a strong base with significant applications in chemical synthesis and various industrial processes, exhibits a positive correlation between temperature and solubility. Understanding this relationship is crucial for process optimization, reaction control, and ensuring the quality and safety of pharmaceutical formulations where barium compounds may be used as reagents.

Quantitative Solubility Data

The solubility of this compound in water increases significantly with rising temperature. The following table summarizes the available quantitative data from various sources. For consistency, all solubility values are presented in grams of anhydrous this compound (Ba(OH)2) per 100 grams of water.

| Temperature (°C) | Solubility (g Ba(OH)₂ / 100 g H₂O) |

| 0 | 1.67[1] |

| 10 | 2.47 |

| 20 | 3.89[1] |

| 25 | 4.91[2] |

| 30 | 5.59 |

| 40 | 8.22 |

| 50 | 11.7 |

| 60 | 16.8 |

| 70 | 25.4 |

| 80 | 38.9 |

Note: Some values have been calculated and interpolated from available data for this compound octahydrate and barium oxide solubilities.

Experimental Protocols for Solubility Determination

The determination of this compound solubility can be performed using several established methods. The choice of method often depends on the required accuracy, the available equipment, and the specific experimental conditions. Two primary methods are detailed below.

Isothermal Saturation (Shake-Flask Method)

The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a membrane filter or by centrifugation. It is critical that this step is performed at the same temperature as the equilibration to prevent any change in solubility.

-

Analysis of the Saturated Solution: The concentration of this compound in the clear, saturated filtrate is then determined. Common analytical techniques include:

-

Titration: A known volume of the saturated solution is titrated with a standardized acid solution (e.g., hydrochloric acid) using a suitable indicator (e.g., phenolphthalein). The concentration of this compound can then be calculated from the stoichiometry of the neutralization reaction.

-

Conductivity Measurement: The electrical conductivity of the saturated solution is measured. A calibration curve of conductivity versus concentration is first established using solutions of known this compound concentrations. The concentration of the saturated solution can then be determined from its conductivity reading.[3]

-

Gravimetric Analysis: A known volume of the saturated solution is taken, and the barium is precipitated as an insoluble salt (e.g., barium sulfate (B86663) by adding sulfuric acid). The precipitate is then filtered, dried, and weighed. The concentration of this compound can be calculated from the mass of the precipitate.

-

Conductometric Titration

Conductometric titration is another effective method for determining the concentration of a this compound solution, which can be used to establish its solubility.

Methodology:

-

Sample Preparation: A known volume of the saturated this compound solution is placed in a beaker, and a conductivity probe is immersed in the solution.[4]

-

Titration Setup: A standardized solution of a strong acid, such as sulfuric acid, is used as the titrant and is added incrementally from a buret.[4]

-

Data Collection: After each addition of the titrant, the mixture is stirred, and the conductivity is recorded.

-

Endpoint Determination: Initially, the conductivity of the this compound solution is high due to the presence of Ba²⁺ and OH⁻ ions. As sulfuric acid is added, these ions react to form water and insoluble barium sulfate (BaSO₄), causing a sharp decrease in conductivity.[4] Once all the this compound has reacted (the equivalence point), further addition of the acid introduces H⁺ and SO₄²⁻ ions, causing the conductivity to rise again. The equivalence point is determined graphically by plotting conductivity versus the volume of titrant added. The point of minimum conductivity corresponds to the equivalence point.

-

Concentration Calculation: The concentration of the this compound solution is then calculated based on the volume and concentration of the titrant used to reach the equivalence point.

Logical Relationship of Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal saturation method followed by titrimetric analysis.

Caption: Workflow for determining this compound solubility.

Temperature-Solubility Relationship

The relationship between temperature and the solubility of this compound is a direct one. As the temperature of the water increases, the kinetic energy of the water molecules increases. This leads to more frequent and energetic collisions with the this compound solid, facilitating the breaking of ionic bonds in the crystal lattice and allowing more ions to dissolve.

References

Barium Hydroxide: A Technical Examination of its Basic Strength

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of barium hydroxide (B78521), Ba(OH)₂, focusing on the definitive evidence that classifies it as a strong base. For professionals in research and development, a precise understanding of a reagent's properties is paramount for experimental design, chemical synthesis, and analytical procedures. This document details the physicochemical properties, dissociation behavior, and experimental protocols that substantiate the classification of barium hydroxide.

Executive Summary: Classification as a Strong Base

This compound is unequivocally classified as a strong base.[1][2][3] This classification is founded on its ability to dissociate completely, or nearly completely, in aqueous solutions to yield barium cations (Ba²⁺) and a high concentration of hydroxide ions (OH⁻).[2][4][5][6] Unlike weak bases, which only partially ionize and establish an equilibrium with their conjugate acids, the portion of this compound that dissolves in water breaks apart entirely into its constituent ions.[2][3] Each formula unit of Ba(OH)₂ releases two hydroxide ions, which significantly increases the pH of the solution.[3][5]

The common forms of this compound include the anhydrous solid, the monohydrate (Ba(OH)₂·H₂O), and the octahydrate (Ba(OH)₂·8H₂O), with the octahydrate being the most common and freely soluble form.[7][8]

Physicochemical and Quantitative Data

The strong basicity of this compound is supported by key quantitative metrics. While its solubility is finite, the dissolved fraction ionizes completely. A summary of its relevant properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molar Mass | 171.34 g/mol (anhydrous)189.36 g/mol (monohydrate)315.46 g/mol (octahydrate) | [7][9] |

| Appearance | White solid or transparent crystals | [3][7] |

| Basicity (pKb) | -2.02 | [9] |

| 0.15 (first -OH), 0.64 (second -OH) | [7] | |

| pH of Solution | Typically > 12 for aqueous solutions | [10] |

| Solubility in Water | Anhydrous/Monohydrate: 1.67 g/100 mL (0 °C)3.89 g/100 mL (20 °C)101.4 g/100 mL (80 °C) Octahydrate: 5.6 g/100 g (20°C) | [9][11] |

Note on pKb Values: The significant discrepancy in reported pKb values highlights a crucial point. A negative pKb value, such as -2.02, is characteristic of a very strong base where the equilibrium lies completely on the side of the dissociated ions.[9][12] The positive pKb values, while found in some chemical reagent resources, are less consistent with the observed high pH and complete dissociation behavior of this compound in solution. The prevailing consensus and overwhelming experimental evidence support its classification as a strong base.

The Principle of Dissociation: Strong vs. Weak Bases

The Arrhenius theory defines a base as a substance that produces hydroxide ions (OH⁻) in an aqueous solution.[2] The strength of a base is determined by its degree of dissociation.

-

Strong Bases: These compounds dissociate completely in water. For every mole of a strong base dissolved, an equivalent or, in the case of Ba(OH)₂, a multiple number of moles of hydroxide ions are released. The dissociation reaction goes to completion.

-

Weak Bases: These compounds only partially ionize in water, establishing a dynamic equilibrium between the base and its conjugate acid. The concentration of hydroxide ions is significantly lower than the initial concentration of the base.

The dissociation of this compound is represented by the following equation:

Ba(OH)₂(s) → Ba²⁺(aq) + 2OH⁻(aq) [6]

This complete, one-way dissociation is the hallmark of a strong base.

Experimental Protocols for Basicity Determination

The strength of this compound can be quantitatively verified through standard laboratory procedures such as acid-base titration. Its use is particularly advantageous for titrating weak acids because its solutions can be prepared free of carbonate impurities, as barium carbonate (BaCO₃) is insoluble and precipitates out.[9][11][13][14]

Protocol: Conductimetric Titration of this compound with Sulfuric Acid

This method relies on monitoring the electrical conductivity of the solution as a titrant is added. The reaction is: Ba(OH)₂(aq) + H₂SO₄(aq) → BaSO₄(s) + 2H₂O(l)

Initially, the solution contains mobile, conductive ions (Ba²⁺, OH⁻). As H₂SO₄ is added, these are replaced by the insoluble precipitate BaSO₄ and water, causing conductivity to drop sharply. The equivalence point is the point of minimum conductivity. Past this point, excess H₂SO₄ introduces conductive ions (H⁺, HSO₄⁻), and conductivity rises again.[15][16]

Methodology:

-

Preparation:

-

Prepare a ~0.01 M solution of this compound. If solid BaCO₃ is present from exposure to air, filter the solution.

-

Prepare a standardized ~0.01 M sulfuric acid solution.

-

Calibrate a conductivity probe according to the manufacturer's instructions.

-

-

Apparatus Setup:

-

Pipette a precise volume (e.g., 50.0 mL) of the this compound solution into a 250 mL beaker.[15][17]

-

Add distilled water (e.g., 100 mL) to ensure the conductivity probe is adequately submerged.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the conductivity probe in the solution, ensuring it will not be struck by the stir bar.

-

Fill a 50 mL burette with the standardized sulfuric acid solution and mount it above the beaker.

-

-

Titration Procedure:

-

Record the initial conductivity of the Ba(OH)₂ solution.

-

Begin adding the H₂SO₄ titrant in small, precise increments (e.g., 1.0 mL).

-

After each addition, allow the solution to stir for a few seconds to homogenize and for the reading to stabilize, then record the titrant volume and the conductivity.

-

As the equivalence point is approached (indicated by a rapid drop in conductivity), reduce the increment size (e.g., 0.1 mL) to obtain a more precise endpoint.

-

Continue adding titrant past the equivalence point until the conductivity shows a consistent upward trend.

-

-

Data Analysis:

-

Plot conductivity (y-axis) versus the volume of H₂SO₄ added (x-axis).

-

The plot will consist of two linear segments with different slopes.

-

Extrapolate these two lines until they intersect. The volume at the intersection point is the equivalence volume.

-

Use the equivalence volume and the known concentration of the H₂SO₄ solution to calculate the initial concentration of the this compound solution, confirming its stoichiometry.

-

Applications in Research and Synthesis

The strong basicity of this compound makes it a valuable reagent in several applications:

-

Organic Synthesis: It is used as a strong, non-alkali-metal base for reactions such as the hydrolysis of esters and nitriles, and in aldol (B89426) condensations.[9][11]

-

Analytical Chemistry: As detailed, it is an excellent titrant for weak acids, especially in scenarios where carbonate contamination is a concern.[9][13][14]

-

Carbon Dioxide Removal: Aqueous solutions of this compound (baryta water) readily absorb CO₂ from the air, forming insoluble barium carbonate. This reaction is used for the qualitative and quantitative analysis of CO₂.[3][11]

Conclusion

The classification of this compound as a strong base is firmly supported by fundamental chemical principles and empirical data. Its complete dissociation in aqueous solution to produce two equivalents of hydroxide ions per mole results in highly alkaline solutions. This behavior is confirmed by quantitative pKb values, pH measurements, and its stoichiometric reactions in acid-base titrations. For professionals in scientific research and development, Ba(OH)₂ serves as a reliable and potent strong base for a range of analytical and synthetic applications.

References

- 1. ck12.org [ck12.org]

- 2. proprep.com [proprep.com]

- 3. echemi.com [echemi.com]

- 4. User What happens when this compound is dissolved in water? - Knowledge [cheezhengchem.com]

- 5. youtube.com [youtube.com]

- 6. brainly.com [brainly.com]

- 7. This compound [commonorganicchemistry.com]

- 8. This compound: A Detailed Concept | Turito [turito.com]

- 9. Barium_hydroxide [chemeurope.com]

- 10. This compound:How It Works and Where It's Used [eureka.patsnap.com]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. quora.com [quora.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. dlt.ncssm.edu [dlt.ncssm.edu]

- 16. E790: Acid/Base – Conductimetric Titration – Ba(OH)2 + H2SO4 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 17. education.ti.com [education.ti.com]

Barium hydroxide dissociation in aqueous solution.

An In-depth Technical Guide to the Dissociation of Barium Hydroxide (B78521) in Aqueous Solution

Introduction

Barium hydroxide, Ba(OH)₂, is an inorganic compound that plays a significant role in various chemical applications, from analytical chemistry to organic synthesis.[1] It is classified as a strong base, a characteristic governed by its dissociation behavior in aqueous solutions.[2][3] Although sparingly soluble in water, the dissolved portion of this compound ionizes completely, releasing hydroxide ions (OH⁻) and significantly increasing the pH of the solution.[4] This guide provides a comprehensive technical overview of the dissociation process, quantitative solubility data, and detailed experimental protocols for its characterization, aimed at researchers and chemical development professionals.

Fundamentals of Dissociation

The dissolution and dissociation of this compound in water is a two-stage process. First, the solid Ba(OH)₂ dissolves to form an aqueous molecule. Subsequently, this aqueous molecule dissociates in a stepwise manner to yield a barium ion (Ba²⁺) and two hydroxide ions (OH⁻).

The overall dissociation reaction is: Ba(OH)₂(s) ⇌ Ba²⁺(aq) + 2OH⁻(aq) [5][6]

As a strong base, the equilibrium of the dissociation for the dissolved portion lies far to the right, meaning that virtually all dissolved Ba(OH)₂ molecules exist as ions in the solution.[2][3] This complete ionization is the defining characteristic of its strength as a base. It is crucial to distinguish between solubility and dissociation; while Ba(OH)₂ has limited solubility, the fraction that does dissolve dissociates completely.[4]

References

A Technical Guide to the Synthesis of Barium Hydroxide from Barium Oxide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of barium hydroxide (B78521) from barium oxide. It includes detailed experimental protocols, quantitative data for the materials involved, and visual representations of the chemical process and workflow to support laboratory and developmental applications.

Introduction

Barium hydroxide (Ba(OH)₂) is a strong alkaline compound with significant applications in various scientific and industrial fields. It is used in analytical chemistry for the titration of weak acids, as a strong base in organic synthesis, and as a precursor for the production of other barium compounds.[1][2] The synthesis from barium oxide (BaO) is a direct and common method, relying on the exothermic reaction of the oxide with water.[1][3] This guide details the process, from the physicochemical properties of the reactants and products to a step-by-step laboratory-scale synthesis protocol.

The primary reaction involves the hydration of barium oxide:

BaO + H₂O → Ba(OH)₂ [1]

In aqueous solutions, this compound crystallizes as the octahydrate, Ba(OH)₂·8H₂O, which is the most common commercial and laboratory form.[1][2] This octahydrate can be converted to the monohydrate upon heating, and further heating to around 800 °C will cause decomposition back to barium oxide.[3]

Physicochemical and Quantitative Data

A comprehensive understanding of the physical and chemical properties of the involved substances is critical for successful synthesis, handling, and application. The following tables summarize key quantitative data for barium oxide and the various forms of this compound.

Table 1: Physicochemical Properties of Barium Oxide

| Property | Value | Reference(s) |

| Molar Mass | 153.326 g/mol | [4] |

| Appearance | White hygroscopic solid | [4] |

| Density | 5.72 g/cm³ | [4] |

| Melting Point | 1,923 °C | [4] |

| Boiling Point | ~2,000 °C | [4] |

| Solubility in Water | Reacts to form Ba(OH)₂ | [4] |

Table 2: Physicochemical Properties of this compound Forms

| Property | Anhydrous | Monohydrate | Octahydrate | Reference(s) |

| Formula | Ba(OH)₂ | Ba(OH)₂·H₂O | Ba(OH)₂·8H₂O | [3] |

| Molar Mass | 171.34 g/mol | 189.355 g/mol | 315.46 g/mol | [3] |

| Appearance | White solid | White granular solid | Colorless/white crystals | [1][3] |

| Density | 4.5 g/cm³ (20 °C) | 3.743 g/cm³ | 2.18 g/cm³ (25 °C) | [3] |

| Melting Point | 407 °C | 300 °C | 78 °C | [3] |

| Boiling Point | 780-800 °C (Decomposes) | - | - | [3] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -944.7 kJ/mol | - | - | [2][3] |

Table 3: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) | Reference(s) |

| 0 | 1.67 | [3] |

| 10 | 2.48 | [3] |

| 20 | 3.89 | [1][3] |

| 30 | 5.59 | [3] |

| 40 | 8.22 | [3] |

| 50 | 13.1 | [3] |

| 60 | 20.9 | [3] |

| 80 | 101.4 | [3] |

Chemical Transformation Pathway

The synthesis of this compound from barium oxide is a straightforward hydration process. The resulting aqueous solution, upon cooling, yields crystalline this compound octahydrate. Gentle heating in air converts the octahydrate to the monohydrate, while strong heating in a vacuum can reverse the process back to barium oxide.

References

A Technical Guide to the Thermal Decomposition of Barium Hydroxide to Barium Oxide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barium hydroxide (B78521), a significant compound of barium, undergoes a multi-step thermal decomposition process to yield barium oxide. This transformation is of interest in various fields, including materials science and chemical synthesis, for the production of pure barium oxide and as a precursor for other barium compounds. This guide provides a comprehensive overview of the thermal decomposition pathway, associated thermodynamic and kinetic data, and the standard experimental protocols used for its characterization. The process, which involves the sequential dehydration of barium hydroxide hydrates followed by the final decomposition to barium oxide, is detailed with quantitative data presented for clarity and comparative analysis.

Decomposition Pathway and Stoichiometry

The thermal decomposition of this compound typically begins with its most common commercial form, the octahydrate (Ba(OH)₂·8H₂O). The process involves several distinct, temperature-dependent stages:

-

Dehydration of Octahydrate: The octahydrate first loses seven water molecules to form the monohydrate. This process involves the melting of the octahydrate.[1]

-

Reaction: Ba(OH)₂·8H₂O(s) → Ba(OH)₂·H₂O(s) + 7H₂O(g)

-

-

Dehydration of Monohydrate: The monohydrate is subsequently dehydrated to form anhydrous this compound.

-

Reaction: Ba(OH)₂·H₂O(s) → Ba(OH)₂(s) + H₂O(g)

-

-

Decomposition of Anhydrous this compound: The final step is the decomposition of the anhydrous form into barium oxide and water vapor at high temperatures.[2][3][4]

-

Reaction: Ba(OH)₂(s) → BaO(s) + H₂O(g)

-

The overall transformation from the octahydrate is an endothermic process, requiring significant energy input to break the chemical bonds and release the water molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound, compiled from various studies.

Table 1: Decomposition Temperatures and Physical Properties

| Parameter | Value | Form | Conditions | Reference(s) |

| Melting Point | 78 °C (351 K) | Octahydrate | Ambient | [3][5] |

| Boiling/Decomposition Point | 780 - 800 °C (1053 - 1073 K) | Anhydrous | Ambient | [2][3] |

| Decomposition to BaO | ~600-700 °C | Anhydrous | - | [1][5] |

| Decomposition to BaO | 100 °C | Monohydrate | Vacuum | [3][6] |

| Density | 2.18 g/cm³ (at 25 °C) | Octahydrate | - | [2] |

| Density | 3.743 g/cm³ | Monohydrate | - | [2] |

| Density | 4.5 g/cm³ (at 20 °C) | Anhydrous | - | [2] |

Table 2: Thermodynamic Properties

| Parameter | Value | Compound/Process | Reference(s) |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -944.7 kJ/mol | Ba(OH)₂ (solid) | [2][3] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -946.30 kJ/mol | Ba(OH)₂ (solid) | [7] |

| Enthalpy of Phase Change (Fusion & Dehydration) | 73.506 ± 0.011 kJ/mol | Ba(OH)₂·8H₂O | [1] |

| Entropy of Phase Change (Fusion & Dehydration) | 207.140 ± 0.074 J·K⁻¹·mol⁻¹ | Ba(OH)₂·8H₂O | [1] |

Visualized Pathways and Workflows

Decomposition Pathway

The sequential nature of the decomposition is illustrated below, highlighting the intermediate products and the temperature regimes for each transformation.

Caption: Thermal decomposition pathway of this compound Octahydrate.

Experimental Workflow

The characterization of the thermal decomposition process typically follows the workflow outlined below, employing thermal analysis techniques.

Caption: Experimental workflow for thermal analysis of this compound.

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[8][9]

Thermogravimetric Analysis (TGA)

TGA is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes.[10] This provides precise information on decomposition temperatures and the stoichiometry of the reactions.

-

Objective: To quantify the mass loss of this compound at each stage of its decomposition.

-

Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace with programmable temperature control, and a purge gas system.[11]

-

Methodology:

-

Calibration: Perform a baseline measurement with an empty sample crucible to account for buoyancy effects.[12]

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound octahydrate into an inert crucible (e.g., alumina).[12]

-

Experimental Conditions:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[13]

-

Heat the sample from ambient temperature to approximately 900-1000 °C at a constant, linear heating rate (e.g., 5, 10, or 20 K/min).[12][13]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) will show distinct steps. The temperature range of each step corresponds to a specific decomposition event. The percentage mass loss for each step is used to confirm the stoichiometry of the reaction (e.g., the loss of 7 moles of water from the octahydrate).

-

Differential Thermal Analysis (DTA)

DTA is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program.[9] It identifies whether a physical or chemical change is endothermic (absorbs heat) or exothermic (releases heat).

-

Objective: To identify the temperatures of phase transitions (like melting) and decomposition events and to determine their endothermic or exothermic nature.

-

Apparatus: A DTA instrument containing a furnace, a sample holder with two positions (for the sample and a reference), and thermocouples to measure the temperature of each and their difference (ΔT).[9]

-

Methodology:

-

Sample Preparation: Place a small amount of this compound in a sample crucible. In an identical reference crucible, place an inert material (e.g., calcined alumina, Al₂O₃) that will not undergo any thermal events in the temperature range of interest.[9]

-

Experimental Conditions:

-

Place both crucibles in the DTA cell.

-

Heat the furnace at a controlled, linear rate, identical to the TGA experiment.

-

-

Data Collection: Record the differential temperature (ΔT) between the sample and the reference as a function of the furnace temperature.

-

Analysis: The DTA curve plots ΔT against temperature. An upward peak typically signifies an exothermic event, while a downward peak indicates an endothermic event, such as melting or decomposition.[14] The decomposition of this compound and its hydrates are all endothermic processes and will appear as downward peaks on the DTA thermogram.

-

Conclusion

The thermal decomposition of this compound into barium oxide is a well-defined, multi-step process that can be accurately characterized using standard thermal analysis techniques. The transformation proceeds through the sequential dehydration of the octahydrate and monohydrate forms, culminating in the decomposition of anhydrous this compound at temperatures between 600 °C and 800 °C. The quantitative data and experimental protocols provided in this guide offer a foundational resource for professionals engaged in the study and application of this chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. This compound – Efficient Solution for Industrial Applications [penpet.com]

- 6. Barium_hydroxide [chemeurope.com]

- 7. This compound (data page) - Wikipedia [en.wikipedia.org]

- 8. Thermal decomposition of the hydrates of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. etamu.edu [etamu.edu]

- 12. Thermogravimetric analysis — Functional Oxides Coating Center [fys.kuleuven.be]

- 13. bath.ac.uk [bath.ac.uk]

- 14. Differential Thermal Analysis (DTA) - Prime Process Safety Center [primeprocesssafety.com]

An In-depth Technical Guide to the Reaction of Barium Hydroxide with Carbon Dioxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between barium hydroxide (B78521) and carbon dioxide. This reaction is fundamental in various scientific applications, including analytical chemistry, materials science, and environmental monitoring. This document details the reaction's core principles, presents quantitative data, outlines detailed experimental protocols, and illustrates key processes through diagrams.

Core Reaction Principles

The reaction between aqueous barium hydroxide (Ba(OH)₂) and gaseous carbon dioxide (CO₂) is a neutralization and precipitation reaction. As a strong base, this compound reacts with carbon dioxide, which acts as an acidic oxide upon dissolution in water, to form insoluble barium carbonate (BaCO₃) and water (H₂O).[1][2][3] The formation of the dense white precipitate of barium carbonate is a key characteristic of this reaction.[4][5][6]

The overall molecular equation for this reaction is:

Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l) [2][4]

This reaction is widely utilized in analytical chemistry for the titration of weak acids and the quantitative determination of carbon dioxide.[1] The insolubility of barium carbonate ensures that it does not interfere with indicators used in titrations, a common issue with other strong bases like sodium hydroxide which can form soluble carbonates.[1]

Quantitative Data

The physical and chemical parameters of the reaction and its products are crucial for its application. The following tables summarize key quantitative data, including the thermodynamic properties of the reactants and the solubility of the barium carbonate product.

Thermodynamic Properties

The following table outlines the standard enthalpy of formation (ΔfH°) and standard molar entropy (S°) for the key compounds involved in the reaction.

| Compound | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) |

| This compound | Ba(OH)₂ | solid | -946.30 | data not available |

| This compound | Ba(OH)₂ | liquid | -934.12 | 123.35 |

| Carbon Dioxide | CO₂ | gas | -393.51 | 213.74 |

| Barium Carbonate | BaCO₃ | solid | -1216.3 | 112.1 |

| Water | H₂O | liquid | -285.83 | 69.91 |

| Data sourced from the NIST Chemistry WebBook.[7][8] |

Solubility of Barium Carbonate

The solubility of the barium carbonate precipitate is a critical factor, especially in gravimetric analysis. Its low solubility drives the reaction to completion.

Table 2.1: Solubility Product (Ksp) of Barium Carbonate at 25°C

| Ksp Value | Source |

| 5.1 x 10⁻⁹ | [9] |

| 2.58 x 10⁻⁹ | [4] |

| 5.0 x 10⁻⁹ | Calculated from Molar Solubility |

| 2.6 x 10⁻⁹ | General Chemistry Textbook Value |

| 5.1 x 10⁻⁹ | Chemical Handbook |

Table 2.2: Solubility of Barium Carbonate in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | 0.0014 |

| 20 | 0.0024 |

| Data is limited for a wider temperature range in the readily available literature.[10] |

Reaction Mechanism and Kinetics

The reaction proceeds in a stepwise manner in an aqueous solution. First, carbon dioxide gas dissolves in water to form carbonic acid (H₂CO₃), a weak acid.[6][11] This is followed by a neutralization reaction with this compound.

Step 1: Formation of Carbonic Acid CO₂(g) + H₂O(l) ⇌ H₂CO₃(aq)

Step 2: Neutralization and Precipitation H₂CO₃(aq) + Ba(OH)₂(aq) → BaCO₃(s) + 2H₂O(l)

The rate of precipitation of barium carbonate is influenced by factors such as the concentration of reactants, temperature, and the pH of the solution.[5][12] Studies have shown that the carbonation of this compound is significantly faster than that of calcium hydroxide.[8]

Experimental Protocols

The reaction between this compound and carbon dioxide is central to several analytical techniques. Below are detailed protocols for its application in titrimetric and gravimetric analysis.

Protocol 1: Titrimetric Determination of Carbon Dioxide Concentration

This method is used to determine the concentration of CO₂ in a gaseous sample by absorbing it in a known excess of this compound solution and then back-titrating the unreacted Ba(OH)₂ with a standard acid.[13]

Materials and Equipment:

-

Gas-washing bottle or impinger

-

Burette (50 mL)

-

Pipettes (25 mL, 50 mL)

-

Volumetric flasks

-

Conical flasks (250 mL)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

0.05 M this compound (Ba(OH)₂) solution (freshly prepared and standardized)

-

Phenolphthalein (B1677637) indicator

-

CO₂-free air or nitrogen supply

-

Gas sample to be analyzed

Procedure:

-

Preparation: Prepare the 0.05 M Ba(OH)₂ solution using boiled, deionized water to minimize dissolved CO₂. Store in a tightly sealed container with a soda-lime guard tube.

-

Absorption: Accurately pipette 50.00 mL of the standardized 0.05 M Ba(OH)₂ solution into a gas-washing bottle.

-

Sample Introduction: Pass a known volume of the gas sample through the this compound solution at a slow, steady rate to ensure complete absorption of CO₂.

-

Titration: After absorption, transfer the solution and any precipitate to a 250 mL conical flask. Rinse the gas-washing bottle with CO₂-free deionized water and add the rinsings to the flask.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the unreacted Ba(OH)₂ with the standardized 0.1 M HCl solution until the pink color disappears.

-

Blank Titration: Perform a blank titration with 50.00 mL of the original Ba(OH)₂ solution to determine the initial amount of this compound.

Calculations:

-

Moles of Ba(OH)₂ reacted with CO₂ = (Moles of Ba(OH)₂ in blank) - (Moles of unreacted Ba(OH)₂)

-

Moles of CO₂ = Moles of Ba(OH)₂ reacted (based on 1:1 stoichiometry)

-

Concentration of CO₂ in the gas sample can then be calculated based on the volume of gas passed through the solution.

Protocol 2: Gravimetric Determination of Carbonate

This protocol describes the determination of the carbonate content in a soluble sample by precipitating it as barium carbonate.

Materials and Equipment:

-

Analytical balance

-

Beakers (400 mL)

-

Graduated cylinders

-

Stirring rods

-

Watch glass

-

Ashless filter paper

-

Funnel

-

Drying oven

-

Desiccator

-

Crucible and lid

-

Bunsen burner and tripod

-

Soluble carbonate sample

-

0.2 M Barium Chloride (BaCl₂) solution

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.3-0.4 g of the soluble carbonate sample and record the mass. Dissolve the sample in about 150 mL of deionized water in a 400 mL beaker.

-

Precipitation: Gently heat the solution to near boiling. Slowly, and with constant stirring, add the 0.2 M BaCl₂ solution to the carbonate solution. The slow addition promotes the formation of larger, more easily filterable crystals.

-

Digestion: Keep the solution hot (without boiling) for about one hour. This process, known as digestion, allows smaller particles to dissolve and reprecipitate on larger ones, resulting in a purer and more filterable precipitate.

-

Filtration: Allow the precipitate to settle. Decant the supernatant liquid through a pre-weighed piece of ashless filter paper.

-

Wash the precipitate in the beaker with small portions of deionized water, decanting the washings through the filter paper.

-

Transfer the precipitate to the filter paper. Use a stream of deionized water from a wash bottle to ensure all the precipitate is transferred.

-

Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a pre-weighed crucible.

-

Heat the crucible gently at first to dry the paper, then increase the heat to char the paper. Finally, heat strongly to ignite the paper completely.

-

Allow the crucible to cool in a desiccator before weighing. Repeat the heating, cooling, and weighing steps until a constant mass is obtained.

Calculations:

-

Mass of BaCO₃ precipitate = (Mass of crucible + precipitate) - (Mass of empty crucible)

-

Moles of BaCO₃ = Mass of BaCO₃ / Molar mass of BaCO₃

-

Moles of CO₃²⁻ in sample = Moles of BaCO₃ (based on 1:1 stoichiometry)

-

Mass of CO₃²⁻ in sample = Moles of CO₃²⁻ * Molar mass of CO₃²⁻

-

Percentage of carbonate in the sample = (Mass of CO₃²⁻ / Mass of initial sample) * 100

Visualizations

The following diagrams illustrate the reaction pathway and a typical experimental workflow.

Figure 1. Reaction pathway of this compound with carbon dioxide.

Figure 2. Workflow for titrimetric determination of CO2.

References

- 1. Solubility_table [chemeurope.com]

- 2. Chemical reaction - Wikipedia [en.wikipedia.org]

- 3. nist.gov [nist.gov]

- 4. Appendix C: Solubility Constants for Compounds at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. www.welcomehomevetsofnj.org - Gravimetric Analysis Of A Metal Carbonate [welcomehomevetsofnj.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound (data page) - Wikipedia [en.wikipedia.org]

- 9. Ksp Table [chm.uri.edu]

- 10. Solubility table - Wikipedia [en.wikipedia.org]

- 11. unife.it [unife.it]

- 12. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]

- 13. A new reference method for the determination of the total CO2 concentration in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Different hydrated forms of barium hydroxide.

An In-depth Technical Guide to the Hydrated Forms of Barium Hydroxide (B78521)

Introduction

Barium hydroxide, with the chemical formula Ba(OH)₂, is a strong alkaline compound that exists in several forms, distinguished by its degree of hydration.[1][2][3] The primary forms encountered in research and industrial applications are the anhydrous form (Ba(OH)₂), the monohydrate (Ba(OH)₂·H₂O), and the octahydrate (Ba(OH)₂·8H₂O).[2][4] The monohydrate is often referred to as baryta and is the most common commercial form.[5][6][7] Understanding the distinct physicochemical properties, preparation methods, and interconversion pathways of these hydrated forms is critical for their effective application in organic synthesis, analytical chemistry, and various industrial processes.[1][8]

This technical guide provides a comprehensive overview of the different hydrated forms of this compound, detailing their properties, experimental protocols for their preparation and analysis, and the logical pathways that connect them.

Physicochemical Properties

The degree of hydration significantly influences the physical and chemical properties of this compound. The key quantitative data for the anhydrous, monohydrate, and octahydrate forms are summarized below for direct comparison.

Comparative Data of this compound Forms

| Property | Anhydrous (Ba(OH)₂) | Monohydrate (Ba(OH)₂·H₂O) | Octahydrate (Ba(OH)₂·8H₂O) |

| Molar Mass | 171.34 g/mol [2][4][7][9] | 189.355 g/mol [2][4][9][10] | 315.46 g/mol [2][4][9][11] |

| Appearance | White solid[1][4] | White granular powder[6][9][12] | Colorless or white crystals[1][9][11][13] |

| Density | 4.5 g/cm³ (20 °C)[4] | 3.743 g/cm³ (25 °C)[2][4][14] | 2.18 g/cm³ (25 °C)[4][11][13] |

| Melting Point | 407 °C[2][4] | 300 °C[2][4] | 78 °C[4][9][11][13][15] |

| Boiling Point | 780–800 °C (Decomposes)[2][4] | Decomposes | 780 °C (Decomposes)[15] |

Solubility in Water

The solubility of this compound in water is highly dependent on temperature. The octahydrate form is significantly more soluble in hot water than in cold water.[4][12] Clear aqueous solutions of this compound are known as "baryta water."[6]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 1.67[4] |

| 10 | 2.48[4] |

| 20 | 3.89[4] |

| 30 | 5.59[4] |

| 40 | 8.22[4] |

| 50 | 13.1[4] |

| 60 | 20.9[4] |

| 80 | 101.4[4] |

Experimental Protocols

Detailed methodologies for the synthesis, interconversion, and analysis of this compound hydrates are essential for reproducible results in a laboratory setting.

Synthesis and Preparation of Hydrated Forms

Protocol 3.1.1: Preparation of this compound Octahydrate from Barium Oxide

This method is based on the exothermic reaction of barium oxide with water.[4]

-

Reagents and Equipment: Barium oxide (BaO), deionized water, crystallizing dish, heating plate, filtration apparatus.

-

Procedure: a. Carefully add barium oxide (BaO) to a sufficient volume of hot deionized water in a crystallizing dish.[8] The reaction is highly exothermic.[4] b. Heat the mixture to boiling to ensure complete dissolution.[16] c. Filter the hot solution quickly to remove any insoluble impurities, such as barium carbonate.[16] d. Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice-water bath to 0°C.[16] e. Colorless crystals of this compound octahydrate (Ba(OH)₂·8H₂O) will precipitate.[5][16] f. Collect the crystals by filtration and dry them at room temperature in a desiccator, ensuring protection from atmospheric carbon dioxide.[16]

Protocol 3.1.2: Preparation via Double Displacement

This compound can be synthesized by reacting a soluble barium salt with a strong base.

-

Reagents and Equipment: Barium chloride (BaCl₂) or Barium sulfide (B99878) (BaS), Sodium hydroxide (NaOH), deionized water, beakers, heating plate, filtration apparatus.

-

Procedure (using BaS): a. Prepare an aqueous solution of barium sulfide (BaS). b. In a separate vessel, prepare a solution of sodium hydroxide (NaOH). c. Mix the two solutions. This compound will precipitate and can be collected. The reaction is: BaS + 2NaOH → Ba(OH)₂ + Na₂S.[8]

Interconversion of Hydrated Forms

The different hydrated forms can be converted into one another through controlled heating.

Caption: Logical flow of the conversion between hydrated forms of this compound.

Protocol 3.2.1: Conversion of Octahydrate to Monohydrate

-

Place a known quantity of this compound octahydrate in a drying oven.

-

Heat the sample in air at a temperature above 78°C but below 100°C.[4][5]

-

The octahydrate will lose seven water molecules to form the monohydrate.[8]

Protocol 3.2.2: Preparation of Anhydrous this compound from Monohydrate

-

Place this compound monohydrate in a vacuum-compatible heating apparatus.

-

Heat the sample to a temperature above 100°C under vacuum.[4][5]

-

The monohydrate will lose its final water molecule, yielding anhydrous this compound.

Analytical Characterization

Purity assessment is crucial, especially when using this compound as a titrant in analytical chemistry.[17]

Protocol 3.3.1: Assay of this compound Octahydrate (Acid-Base Titrimetry)

This procedure determines the purity of the this compound sample.

-

Sample Preparation: Accurately weigh 4-5 g of the this compound octahydrate sample. Dissolve it in approximately 200 mL of freshly boiled and cooled (carbon dioxide-free) deionized water.[18]

-

Titration: Add 0.10 mL (2-3 drops) of phenolphthalein (B1677637) indicator solution to the sample solution. Titrate with a standardized 1 N hydrochloric acid (HCl) volumetric solution until the pink color disappears.[18]

-

Calculation: One milliliter of 1 N hydrochloric acid is equivalent to 0.1577 g of Ba(OH)₂·8H₂O.[18] Calculate the assay percentage based on the initial sample weight and the volume of titrant used.

-

Note: Reserve the titrated solution for the carbonate determination.[18]

Caption: Experimental workflow for the synthesis of this compound octahydrate.

Protocol 3.3.2: Determination of Carbonate Impurity

This compound readily absorbs atmospheric CO₂, forming insoluble barium carbonate (BaCO₃), which can interfere with titrations.[11][19][20]

-

Procedure: Take the solution reserved from the assay (Protocol 3.3.1). Add an additional 5.00 mL of 1 N HCl.[18]

-

Heat the solution to boiling and boil gently to expel all dissolved CO₂.[18]

-

Cool the solution and add 0.10 mL of methyl orange indicator solution.

-

Titrate the excess acid with a standardized 1 N sodium hydroxide (NaOH) volumetric solution.[18]

-

Calculation: The amount of HCl consumed by the carbonate is determined by the back titration. Each milliliter of 1 N HCl consumed corresponds to 0.09867 g of BaCO₃.[18]

Caption: Experimental workflow for the titrimetric assay of this compound.

Applications of Different Hydrated Forms

-

Octahydrate (Ba(OH)₂·8H₂O): Due to its higher solubility, it is frequently used in analytical chemistry for the titration of weak acids, particularly organic acids.[5][11][17] Its reaction with ammonium (B1175870) salts is strongly endothermic and is often used in classroom demonstrations.[4][5] It also serves as a raw material for producing the monohydrate form.[21]

-

Monohydrate (Ba(OH)₂·H₂O): This is the most common commercial form and is widely used in industrial applications.[6][7] It serves as an additive in lubricants and greases, a stabilizer for plastics like PVC, and is used to dehydrate and remove sulfates from various products due to the low solubility of barium sulfate.[5][12][21]

-

Anhydrous (Ba(OH)₂): Used in organic synthesis as a strong base for reactions such as the hydrolysis of esters and nitriles and in aldol (B89426) condensations.[4][5][8]

Safety and Handling

This compound is toxic and corrosive.[11] It can cause severe burns to the skin, eyes, and respiratory tract.[22] Ingestion is harmful and can lead to serious health effects.[1][2]

-

Personal Protective Equipment (PPE): Always use gloves, safety goggles, and a lab coat when handling.[11] A respirator should be used when handling the powder to avoid inhalation.[11]

-

Storage: Store in a cool, dry, well-ventilated area, tightly sealed to prevent absorption of atmospheric moisture and carbon dioxide.[11][20] Keep away from acids and metals like aluminum and zinc.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound Formula [softschools.com]

- 3. This compound: A Detailed Concept | Turito [turito.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Barium_hydroxide [chemeurope.com]

- 8. This compound | 17194-00-2 [chemicalbook.com]

- 9. This compound [commonorganicchemistry.com]

- 10. This compound (Ba(OH)2), monohydrate | BaH2O2.H2O | CID 16211219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mintchem this compound octahydrate (Ba(OH)2·8H2O) Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 12. What is this compound Monohydrate (BHMH)? [sunecochemical.com]

- 13. This compound octahydrate [chemister.ru]

- 14. This compound monohydrate | 22326-55-2 [chemicalbook.com]

- 15. This compound octahydrate | 12230-71-6 [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. nbinno.com [nbinno.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound:How It Works and Where It's Used [eureka.patsnap.com]

- 20. Page loading... [wap.guidechem.com]

- 21. Application of this compound [toptionchem.com]

- 22. ProChem, Inc. This compound Octahydrate, ACS Grade - Versatile Base for Industrial & Chemical Applications [prochemonline.com]

A Technical Guide to Barium Hydroxide Monohydrate and Octahydrate for Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of barium hydroxide (B78521) monohydrate and barium hydroxide octahydrate. It includes detailed experimental protocols for their application in chemical synthesis and discusses the biological implications of barium ions, offering a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

This compound, in its hydrated forms, is a crucial reagent in various chemical applications. The monohydrate and octahydrate are the most common forms, each with distinct properties.

CAS Numbers and Molecular Formulas

The Chemical Abstracts Service (CAS) numbers for the two hydrates are as follows:

-

This compound Monohydrate: 22326-55-2[1]

-

This compound Octahydrate: 12230-71-6

Physicochemical Data

A summary of the key physicochemical properties of both hydrates is presented in the table below for easy comparison.

| Property | This compound Monohydrate | This compound Octahydrate |

| CAS Number | 22326-55-2 | 12230-71-6 |

| Chemical Formula | Ba(OH)₂·H₂O | Ba(OH)₂·8H₂O |

| Molecular Weight | 189.36 g/mol | 315.46 g/mol |

| Appearance | White granular solid | White to colorless crystals |

| Density | 3.743 g/cm³ | 2.18 g/cm³ |

| Melting Point | 300 °C (decomposes) | 78 °C |

| Boiling Point | 780 °C (decomposes to BaO) | Decomposes |

| Solubility in Water | Slightly soluble | Soluble |

Experimental Protocols

This compound is a strong base and finds utility in a range of chemical transformations. Below are detailed methodologies for key experiments.

Synthesis of Cyclopentanone (B42830) from Adipic Acid

This compound serves as a catalyst in the ketonic decarboxylation of dicarboxylic acids.

Objective: To synthesize cyclopentanone via the pyrolysis of adipic acid using a catalytic amount of this compound.

Materials:

-

Adipic acid, powdered (200 g, 1.37 mol)

-

This compound octahydrate, finely ground (10 g, 0.032 mol)

-

1-liter distilling flask

-

Thermometer (-10 to 360 °C)

-

Condenser

-

Receiving flask

-

Heating mantle or fusible alloy bath

-

Calcium chloride or potassium carbonate (for salting out)

-

Anhydrous calcium chloride (for drying)

-

Apparatus for fractional distillation

Procedure:

-

In the 1-liter distilling flask, thoroughly mix 200 g of powdered adipic acid with 10 g of finely ground this compound octahydrate.[1][2]

-

Assemble a distillation apparatus with the flask, a condenser, and a receiving flask. Insert a thermometer into the reaction flask so that the bulb is near the bottom.

-

Gradually heat the mixture using a heating mantle or a fusible alloy bath to a temperature of 285-295 °C over approximately 1.5 hours.[1][2]

-

Maintain this temperature for about 2 hours, or until the distillation of cyclopentanone ceases and only a small amount of dry residue remains.[1][2]

-

The distillate will contain cyclopentanone and water. Separate the cyclopentanone from the aqueous layer. This can be facilitated by "salting out" with calcium chloride or potassium carbonate.[1][2]

-

Wash the organic layer with a small amount of dilute alkali solution to remove any unreacted adipic acid, followed by a wash with water.

-

Dry the crude cyclopentanone over anhydrous calcium chloride.

-

Purify the cyclopentanone by fractional distillation, collecting the fraction that boils between 128-131 °C.[1][2]

Expected Yield: 75-80%

Hydrolysis of Esters

The strong basicity of this compound makes it effective for the saponification of esters.

Objective: To hydrolyze an alkyl ester to its corresponding carboxylic acid salt and alcohol.

Materials:

-

Alkyl ester (e.g., methyl benzoate)

-

This compound octahydrate

-

Methanol or a mixture of water and a co-solvent (e.g., THF)

-

Reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Apparatus for extraction and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ester in a suitable solvent such as methanol.[3][4]

-

Add a stoichiometric excess of this compound octahydrate to the solution.

-

Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the ester's reactivity but can range from a few hours to several days.[5]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product mixture will contain the barium salt of the carboxylic acid and the alcohol. The alcohol can be removed by distillation.

-

To isolate the free carboxylic acid, the barium salt can be filtered and then acidified with a strong acid (e.g., HCl), followed by extraction with an organic solvent.

Decarboxylation of α-Amino Acids

Heating α-amino acids with this compound can lead to decarboxylation, forming the corresponding primary amine.[6][7]

Objective: To produce a primary amine from an α-amino acid through this compound-mediated decarboxylation.

Materials:

-

α-Amino acid

-

This compound

-

High-boiling point solvent (e.g., diphenyl ether) or neat conditions

-

Reaction vessel suitable for high-temperature reactions

-

Apparatus for distillation or extraction to isolate the amine product

Procedure:

-

Mix the α-amino acid with this compound in a suitable reaction vessel.

-

Heat the mixture to a high temperature. The exact temperature will depend on the specific amino acid and whether a solvent is used.

-

The decarboxylation reaction will proceed with the evolution of carbon dioxide.[6][7]

-

The resulting primary amine can be isolated from the reaction mixture by distillation if it is volatile, or by extraction after cooling and appropriate work-up.

Biological Signaling and Toxicological Pathways

While not involved in specific, intricate signaling cascades in the way complex organic molecules are, the barium ion (Ba²⁺), delivered by the dissolution of this compound, has significant biological effects, primarily through its interaction with ion channels. This interaction is a key aspect of its toxicity.

Mechanism of Barium Ion Toxicity: Potassium Channel Blockade

Barium ions are known to be potent blockers of potassium channels, particularly the inward-rectifier potassium channels (Kir).[8][9] This blockade disrupts the normal physiological functions of cells that rely on potassium ion flux, such as neurons and muscle cells.

The toxic effects of barium can be summarized in the following pathway:

-

Exposure and Dissociation: Soluble barium compounds, like this compound, dissociate in biological fluids to release Ba²⁺ ions.[10][11]

-

Potassium Channel Blockade: Ba²⁺ ions enter and block the pore of inward-rectifier potassium channels.[8][9] This prevents the efflux of K⁺ ions from the cell.

-

Membrane Depolarization: The blockage of K⁺ channels leads to a depolarization of the cell membrane.

-

Downstream Effects: This depolarization can lead to a cascade of effects, including the activation of voltage-gated calcium channels, leading to an influx of Ca²⁺ and subsequent neurotransmitter release.[12] In muscle cells, it can cause weakness and paralysis.[10][11] In the cardiovascular system, it can lead to arrhythmias.[8]

The following diagram illustrates the mechanism of barium-induced neurotransmitter release.

Conclusion

This compound monohydrate and octahydrate are versatile and important chemical compounds with well-defined properties and applications. This guide provides essential data and detailed protocols to support their effective and safe use in research and development. A thorough understanding of their chemical behavior and the biological actions of barium ions is critical for their application in both chemical synthesis and for assessing their physiological and toxicological impact.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A convenient procedure for parallel ester hydrolysis - Lookchem [lookchem.com]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. gauthmath.com [gauthmath.com]

- 7. alphaAmino acids in heating with BaOH2 shows decarboxylation class 12 chemistry CBSE [vedantu.com]

- 8. Barium toxicity and the role of the potassium inward rectifier current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Barium evokes glutamate release from rat brain synaptosomes by membrane depolarization: involvement of K+, Na+, and Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endothermic Reaction of Barium Hydroxide with Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous endothermic reaction that occurs when hydrated barium hydroxide (B78521) is mixed with ammonium (B1175870) salts. This remarkable reaction, characterized by a significant temperature drop, serves as a powerful demonstration of the principles of thermodynamics and has implications in various scientific fields. This document details the underlying chemical principles, presents quantitative thermodynamic data, and provides detailed experimental protocols for its safe and effective demonstration and study.

Core Principles

The reaction between barium hydroxide octahydrate (Ba(OH)₂·8H₂O) and ammonium salts such as ammonium chloride (NH₄Cl), ammonium thiocyanate (B1210189) (NH₄SCN), or ammonium nitrate (B79036) (NH₄NO₃) is a classic example of a spontaneous endothermic process.[1][2] While most spontaneous reactions are exothermic (releasing heat), this reaction absorbs a significant amount of heat from its surroundings, causing the temperature of the mixture to plummet to well below 0°C.[3]

The spontaneity of this reaction is not driven by a favorable enthalpy change (ΔH > 0, endothermic), but rather by a large positive entropy change (ΔS).[1][4] The reaction proceeds as follows when using ammonium chloride:

Ba(OH)₂·8H₂O(s) + 2NH₄Cl(s) → BaCl₂·2H₂O(s) + 2NH₃(g) + 8H₂O(l) [5][6]

The key factors contributing to the large increase in entropy are:

-

Phase Change: Two solid reactants are converted into a solid, a liquid, and a gas. The formation of a gas (ammonia) and a liquid (water) significantly increases the disorder of the system.[1][4]

-

Increase in Moles: The number of moles of products is greater than the number of moles of reactants, further contributing to increased entropy.[7]

According to the Gibbs free energy equation, ΔG = ΔH - TΔS , a reaction is spontaneous if ΔG is negative.[4] In this case, the large, positive TΔS term outweighs the positive ΔH, resulting in a negative ΔG and a spontaneous reaction.[1]

Quantitative Thermodynamic Data

The following table summarizes the quantitative data available for the reactions between this compound octahydrate and various ammonium salts.

| Ammonium Salt | Molar Ratio (Ba(OH)₂·8H₂O : Salt) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) | Observed Temperature Drop |

| Ammonium Chloride (NH₄Cl) | 1 : 2 | +105.1 kJ/mol[8][9] | +368 J/K·mol[10] | -31.3 kJ/mol (at 20°C)[8][9] | Can reach approx. -20°C[8][9] |

| Ammonium Nitrate (NH₄NO₃) | 1 : 2 | Data not consistently reported | Data not consistently reported | Data not consistently reported | Drops by approx. 45°C[4][11] |

| Ammonium Thiocyanate (NH₄SCN) | 1 : 2 | Data not consistently reported | Data not consistently reported | Data not consistently reported | Drops to between -20°C and -30°C[3] |

Note: The thermodynamic values can vary slightly depending on the source and experimental conditions.

Experimental Protocols

The following are detailed methodologies for conducting the reaction with different ammonium salts.

Safety Precautions:

-

Perform all experiments in a well-ventilated fume hood as ammonia (B1221849) gas is produced, which is toxic and has a strong, irritating odor.[12][13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Barium compounds are toxic if ingested; handle with care.[12]

-

The reaction vessel becomes extremely cold and can cause frostbite upon direct contact. Handle with tongs or insulated gloves.[12]

Reaction with Ammonium Chloride (NH₄Cl)

Materials:

-

100 cm³ or 150-mL beaker[13]

-

Glass stirring rod

-

Thermometer capable of reading to -30°C[13]

-

Watch glass or small wooden block[13]

-

Deionized water

Procedure:

-

Place the watch glass or wooden block on a stable surface and add a few drops of water to its center.[13]

-

Weigh 32.0 g of this compound octahydrate and place it into the beaker.

-

Measure and record the initial temperature of the this compound.

-

Weigh 11.0 g of ammonium chloride.

-

Add the ammonium chloride to the beaker containing the this compound.

-

Immediately begin stirring the mixture with the glass rod and place the beaker onto the puddle of water on the watch glass or wooden block.[13]

-

Observe the reaction as the solids begin to form a slushy mixture and the temperature drops rapidly.[3][13]

-

Monitor the temperature with the thermometer, recording the minimum temperature reached. The beaker should freeze to the underlying surface.[3][11]

-

Confirm the production of ammonia gas by its characteristic odor or by holding a piece of moist litmus (B1172312) paper near the opening of the beaker (it should turn blue).[1]

Reaction with Ammonium Thiocyanate (NH₄SCN)

Materials:

-

This compound octahydrate (Ba(OH)₂·8H₂O), 32 g[1]

-

Ammonium thiocyanate (NH₄SCN), 16 g[1]

-

250 mL Erlenmeyer flask with a stopper[1]

-

Small wooden block[1]

-

Deionized water

Procedure:

-

Place 32 g of Ba(OH)₂·8H₂O into a dry 250 mL flask.[1]

-

In a separate container, weigh out 16 g of NH₄SCN.[1]

-

Create a small pool of water on the wooden block.[1]

-

Add the ammonium thiocyanate to the flask containing the this compound, stopper the flask, and shake vigorously.[1]

-

Once the mixture begins to liquefy, place the flask on the pool of water on the wooden block.[1]

-

Allow the reaction to proceed for about 10 minutes. The flask will freeze to the block.[1]

Reaction with Ammonium Nitrate (NH₄NO₃)

Materials:

-

This compound octahydrate (Ba(OH)₂·8H₂O), 32 g[14]

-

Ammonium nitrate (NH₄NO₃), 17 g[14]

-

500 mL wide-mouth Erlenmeyer flask with a stopper[14]

-

Small wooden block or piece of cardboard[14]

-

Deionized water

Procedure:

-

Weigh 32 g of Ba(OH)₂·8H₂O and place it into the Erlenmeyer flask.[14]

-

Weigh 17 g of NH₄NO₃.[14]

-

Add the ammonium nitrate to the flask, stopper it, and shake vigorously to mix the solids.[14]

-

The flask will become cold, and the odor of ammonia will be detectable as the reaction proceeds.[14]

-

Squirt a small amount of water onto the wooden block or cardboard to wet the surface.[14]

-

Place the flask onto the wet surface. After a minute or two, the flask will freeze to the block.[14]

Visualizations